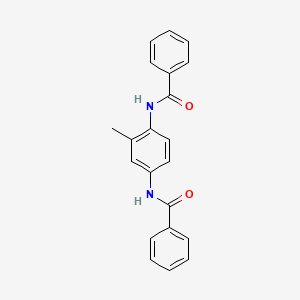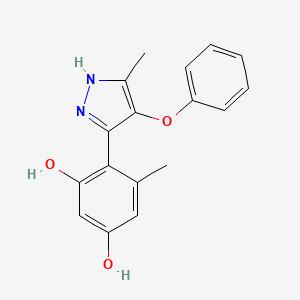
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide, also known as CMMPA, is a chemical compound that belongs to the class of acetanilide derivatives. It is a white crystalline powder that is soluble in organic solvents and has been extensively studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anticancer agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response and pain perception.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to inhibit the growth of cancer cells and to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its relatively low cost and easy availability. However, one of the limitations is its potential toxicity, which may require the use of appropriate safety precautions and the need for further studies to determine its safety profile.
Future Directions
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Another area of interest is its potential use as a treatment for neurodegenerative diseases, which may require further studies on its pharmacokinetics and safety profile. Additionally, further studies may be needed to explore the potential of N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide as a treatment for other inflammatory conditions such as arthritis and inflammatory bowel disease.
In conclusion, N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide as a therapeutic agent.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide involves the reaction between 3-chloro-2-methylphenylamine and 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-14(17)4-3-5-15(11)18-16(19)10-12-6-8-13(20-2)9-7-12/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROLYZCLIHJMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)
![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)
![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)


![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)

![2-[4-(3-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5689564.png)
![N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5689580.png)
![(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5689591.png)

![5-[5-(1H-imidazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689619.png)
![9-ethyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689622.png)